(1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1S,2R)-2-phenylsulfanylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c11-10(12)8-6-9(8)13-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYWYCFSZCKDIN-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1SC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1SC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of phenylsulfanyl-substituted alkenes with diazo compounds under catalytic conditions. The reaction is often carried out in the presence of transition metal catalysts such as rhodium or copper complexes, which facilitate the formation of the cyclopropane ring.
Industrial Production Methods
On an industrial scale, the production of (1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Enantioselective synthesis is crucial for obtaining the desired stereoisomer, and this can be achieved through the use of chiral catalysts or chiral auxiliaries during the cyclopropanation process.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
(1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of stereoselective reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The phenylsulfanyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its activity.
Comparison with Similar Compounds
Structural and Stereochemical Variations
The table below highlights key structural differences between the target compound and analogs:
Physicochemical Properties
- Lipophilicity: The phenylsulfanyl group in the target compound increases lipophilicity compared to non-sulfur analogs like cis-2-phenylcyclopropanecarboxylic acid. However, halogenated derivatives (e.g., 4-fluorophenyl, 2-chlorophenyl) exhibit higher LogP values due to halogen electronegativity .
- Hydrogen Bonding: The carboxylic acid group (2 H-bond donors, 2 acceptors) is common across analogs. Hydroxymethyl-containing derivatives (e.g., ) have additional H-bond donors (3 donors), enhancing solubility.
- Stereochemical Impact : The (1S,2R) configuration of the target compound may influence its biological activity compared to (1S,2S) or (1R,2R) isomers, as seen in studies of cyclopropane-based inhibitors .
Biological Activity
(1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including molecular interactions, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a cyclopropane ring substituted with a phenylsulfanyl group and a carboxylic acid functional group. Its structure is pivotal for its biological activity, influencing how it interacts with biological targets.
Enzyme Inhibition
Recent studies have shown that (1S,2R)-2-phenylsulfanylcyclopropane-1-carboxylic acid exhibits notable inhibitory effects on certain enzymes. Specifically, it has been evaluated for its interaction with 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2) from Arabidopsis thaliana. Molecular docking studies indicated favorable binding affinities, suggesting that this compound could serve as a lead for developing new inhibitors targeting ethylene biosynthesis pathways in plants.
Molecular Docking Results:
| Compound | ΔG (kcal/mol) | Binding Constant (Kb M−1) |
|---|---|---|
| (1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid | -6.2 | 3.53×10^4 |
| (E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | 4.94×10^4 |
| Pyrazinoic acid | -5.3 | 7.61×10^3 |
These results suggest that (1S,2R)-2-phenylsulfanylcyclopropane-1-carboxylic acid has comparable or superior binding characteristics compared to known inhibitors such as pyrazinoic acid, making it a candidate for further development as a bioactive compound.
Toxicological Profile
The toxicological assessment of related compounds indicates low toxicity levels in sub-chronic exposure studies. For example, simple aryl alkyl carboxylic acids exhibit minimal systemic toxicity, which is crucial for evaluating the safety profile of (1S,2R)-2-phenylsulfanylcyclopropane-1-carboxylic acid in potential therapeutic applications .
Plant Growth Regulation
Research has indicated that derivatives of cyclopropanecarboxylic acids can modulate plant growth by inhibiting ethylene production. The ability of (1S,2R)-2-phenylsulfanylcyclopropane-1-carboxylic acid to inhibit ACO2 suggests potential applications in agriculture as a plant growth regulator.
Synthesis Methods
The synthesis of (1S,2R)-2-phenylsulfanylcyclopropane-1-carboxylic acid typically involves the use of chiral catalysts to ensure the desired stereochemistry is achieved. Various methodologies have been explored to optimize yields and purity, including the use of copper(I) salts and amines as co-catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
